molecular formula C10H13N5 B14519310 1h-1,2,3-Triazolo[4,5-c]pyridin-4-amine,n-(3-methyl-2-butenyl)- CAS No. 62938-42-5

1h-1,2,3-Triazolo[4,5-c]pyridin-4-amine,n-(3-methyl-2-butenyl)-

Cat. No.: B14519310
CAS No.: 62938-42-5
M. Wt: 203.24 g/mol
InChI Key: ZSVSHBGYNMDNKC-UHFFFAOYSA-N
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Description

1H-1,2,3-Triazolo[4,5-c]pyridin-4-amine,n-(3-methyl-2-butenyl)- is a heterocyclic compound that belongs to the class of triazolopyridines This compound is characterized by its unique structure, which includes a triazole ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-1,2,3-Triazolo[4,5-c]pyridin-4-amine,n-(3-methyl-2-butenyl)- can be achieved through various synthetic routes. One common method involves the reaction of 1,2,3-triazole with pyridine derivatives under specific conditions. The reaction typically requires a catalyst and may involve heating to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1H-1,2,3-Triazolo[4,5-c]pyridin-4-amine,n-(3-methyl-2-butenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols .

Scientific Research Applications

1H-1,2,3-Triazolo[4,5-c]pyridin-4-amine,n-(3-methyl-2-butenyl)- has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an enzyme inhibitor or receptor modulator.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1H-1,2,3-Triazolo[4,5-c]pyridin-4-amine,n-(3-methyl-2-butenyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-1,2,3-Triazolo[4,5-c]pyridin-4-amine,n-(3-methyl-2-butenyl)- is unique due to its specific structural configuration and the presence of the 3-methyl-2-butenyl group.

Properties

CAS No.

62938-42-5

Molecular Formula

C10H13N5

Molecular Weight

203.24 g/mol

IUPAC Name

N-(3-methylbut-2-enyl)-2H-triazolo[4,5-c]pyridin-4-amine

InChI

InChI=1S/C10H13N5/c1-7(2)3-5-11-10-9-8(4-6-12-10)13-15-14-9/h3-4,6H,5H2,1-2H3,(H,11,12)(H,13,14,15)

InChI Key

ZSVSHBGYNMDNKC-UHFFFAOYSA-N

Canonical SMILES

CC(=CCNC1=NC=CC2=NNN=C21)C

Origin of Product

United States

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